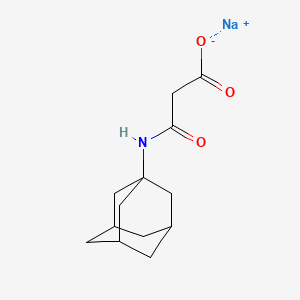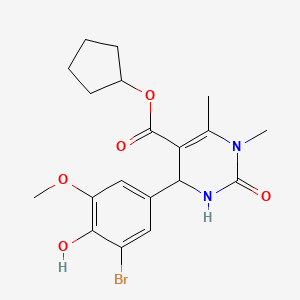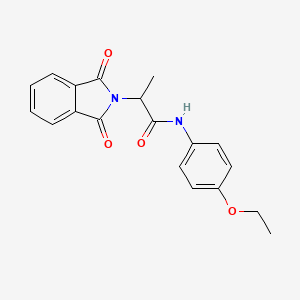
sodium 3-(1-adamantylamino)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(1-adamantylamino)-3-oxopropanoate, also known as STO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. STO is a derivative of the amino acid proline and has been found to have anti-inflammatory and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of sodium 3-(1-adamantylamino)-3-oxopropanoate is not fully understood, but it has been found to modulate various signaling pathways in the body. sodium 3-(1-adamantylamino)-3-oxopropanoate has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. sodium 3-(1-adamantylamino)-3-oxopropanoate has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
sodium 3-(1-adamantylamino)-3-oxopropanoate has been found to have various biochemical and physiological effects in the body. sodium 3-(1-adamantylamino)-3-oxopropanoate has been found to reduce the levels of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). sodium 3-(1-adamantylamino)-3-oxopropanoate has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, sodium 3-(1-adamantylamino)-3-oxopropanoate has been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium 3-(1-adamantylamino)-3-oxopropanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. sodium 3-(1-adamantylamino)-3-oxopropanoate has also been found to have low toxicity and can be administered orally. However, sodium 3-(1-adamantylamino)-3-oxopropanoate has some limitations for lab experiments. Its mechanism of action is not fully understood, and its therapeutic potential needs to be further investigated in clinical trials.
Direcciones Futuras
There are several future directions for the study of sodium 3-(1-adamantylamino)-3-oxopropanoate. One potential direction is the investigation of sodium 3-(1-adamantylamino)-3-oxopropanoate's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of sodium 3-(1-adamantylamino)-3-oxopropanoate's potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, the mechanism of action of sodium 3-(1-adamantylamino)-3-oxopropanoate needs to be further elucidated to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of sodium 3-(1-adamantylamino)-3-oxopropanoate involves the reaction of 1-adamantylamine with ethyl 3-oxopropanoate in the presence of sodium ethoxide. This reaction results in the formation of sodium 3-(1-adamantylamino)-3-oxopropanoate as a white crystalline solid. The yield of sodium 3-(1-adamantylamino)-3-oxopropanoate can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Aplicaciones Científicas De Investigación
Sodium 3-(1-adamantylamino)-3-oxopropanoate has been studied for its potential therapeutic properties in various scientific research fields. In the field of neuroscience, sodium 3-(1-adamantylamino)-3-oxopropanoate has been found to have neuroprotective effects against oxidative stress and inflammation. sodium 3-(1-adamantylamino)-3-oxopropanoate has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, sodium 3-(1-adamantylamino)-3-oxopropanoate has been found to have anti-inflammatory effects in the field of immunology, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
sodium;3-(1-adamantylamino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.Na/c15-11(4-12(16)17)14-13-5-8-1-9(6-13)3-10(2-8)7-13;/h8-10H,1-7H2,(H,14,15)(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDANDSSCONTRAJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-(1-adamantylamino)-3-oxopropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide](/img/structure/B4892634.png)
![5-sec-butyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B4892650.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide](/img/structure/B4892656.png)
![4-(benzyloxy)-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4892663.png)
![2-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4892666.png)
![N-(3-fluorophenyl)-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B4892667.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4892673.png)

![diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate](/img/structure/B4892684.png)

![5-[benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride](/img/structure/B4892707.png)
![N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B4892726.png)
![3-(4-bromobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4892728.png)
![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4892733.png)